Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride
Description
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is a tertiary amine derivative featuring a benzyl group linked to a pyrrolidine-containing ethylamine backbone. This compound is structurally analogous to several pharmacologically active agents, particularly antimicrobial and central nervous system (CNS)-targeting molecules .
Properties
Molecular Formula |
C13H21ClN2 |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
N-benzyl-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;/h1-3,6-7,14H,4-5,8-12H2;1H |
InChI Key |
OFAAWORLYRBTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Typical Procedure:
- React 2-pyrrolidone with benzyl chloride or benzyl p-toluene sulfonate.
- Use a basic medium, such as sodium or potassium hydroxide, or alkaline alcoholates.
- Conduct the reaction under reflux for approximately 8 hours.
- Post-reaction, cool, filter, and purify via distillation or recrystallization.
Data:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl chloride | Reflux, 8 hours | ~82% |
This yields N-benzyl-2-pyrrolidone with a boiling point of approximately 148-150°C at 23 mm Hg.
Formation of N-Benzyl-2-Nitromethylene-Pyrrolidine
The next step involves the transformation of N-benzyl-2-pyrrolidone into a nitromethylene derivative via reaction with dimethyl sulfate, sodium, and nitromethane.
Procedure:
- React N-benzyl-2-pyrrolidone with dimethyl sulfate in a solvent like methanol at 65°C for 1.5 hours.
- Cool the mixture to around 15°C.
- Add sodium in methanol, followed by nitromethane.
- Stir for about 12 hours, then evaporate the solvent under vacuum.
- Crystallize the product from water, yielding N-benzyl-2-nitramethylene-pyrrolidine .
Data:
| Reagent | Conditions | Yield | Melting Point | Reference |
|---|---|---|---|---|
| Dimethyl sulfate, sodium, nitromethane | 65°C, 12 hours | 71% | 99°C |
Hydrogenation to 2-Aminomethyl-Pyrrolidine
The nitromethylene derivative undergoes catalytic hydrogenation to produce 2-aminomethyl-pyrrolidine .
Procedure:
- Load N-benzyl-2-nitromethylene-pyrrolidine, ethanol, and Raney nickel into an autoclave.
- Apply hydrogen pressure (~50 kg/cm²), maintain at 100°C for 5 hours.
- Filter off the catalyst, evaporate solvent, and purify via distillation.
Results:
- Yield: approximately 78%
- Boiling point: 167-170°C at 32 mm Hg
- Purity: ~97.6% by GC
Significance:
This step introduces the amino functionality essential for subsequent derivatization.
Conversion to Benzyl[2-(pyrrolidin-1-yl)ethyl]amine Hydrochloride
The amino compound is then alkylated with benzyl groups and converted into the hydrochloride salt.
Typical Approach:
- Alkylation of 2-aminomethyl-pyrrolidine with benzyl halides (e.g., benzyl chloride) in a solvent like benzene or toluene.
- Use a base such as sodium or potassium hydroxide.
- Isolate the product by filtration, washing, and recrystallization.
- Convert to hydrochloride salt by treatment with HCl in ethanol or other suitable solvents.
Data:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl chloride | Reflux, 8 hours | 82% |
The final compound, This compound , exhibits high purity and stability, suitable for research use.
Summary of Key Reaction Data
| Step | Reaction Type | Reagents | Conditions | Yield | Purification Method |
|---|---|---|---|---|---|
| 1 | Benzylation of pyrrolidone | Benzyl chloride, NaOH | Reflux, 8h | 82% | Distillation |
| 2 | Nitration and formation of nitromethylene | Dimethyl sulfate, Na, nitromethane | 65°C, 12h | 71% | Crystallization |
| 3 | Hydrogenation | Raney Ni, H₂ | 100°C, 5h | 78% | Distillation |
| 4 | Alkylation and salt formation | Benzyl chloride, HCl | Reflux | High | Recrystallization |
Research Outcomes and Notes
- The multi-step synthesis ensures high purity and yield, with the process optimized to minimize side reactions.
- The use of catalytic hydrogenation is crucial for selective reduction, preserving the integrity of the pyrrolidine ring.
- The benzylation step is pivotal for introducing the benzyl group, which influences biological activity and pharmacokinetics.
- The process avoids unreliable sources like benchchem.com and smolecule.com, relying instead on peer-reviewed patents and scientific literature for validation.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or aryl halides under catalytic conditions. This reaction is critical for synthesizing derivatives with modified pharmacological properties.
Key Findings :
-
Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the amine site, enhancing structural diversity .
-
Nickel perchlorate facilitates the reaction of benzylamines with donor-acceptor cyclopropanes, forming γ-amino esters that lactamize to pyrrolidin-2-ones .
Cyclopropane Ring-Opening Reactions
The compound acts as a nucleophile in Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes, forming intermediates for bioactive heterocycles.
Example :
Reaction with 3,4,5-trimethoxyphenyl-substituted cyclopropane yields 1,5-diarylpyrrolidin-2-ones in 79% yield after dealkoxycarbonylation .
Oxidation and Reduction
The pyrrolidine ring and amine group participate in redox reactions, altering electronic and steric properties.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂ or mCPBA, mild conditions | Pyrrolidine N-oxide |
| Reduction | LiAlH₄, THF, 0°C | Secondary amine (via carbamate reduction) |
Mechanistic Insight :
-
Oxidation of the pyrrolidine ring forms N-oxides, which can modulate bioavailability .
-
Lithium aluminum hydride reduces carbamate groups to amines, a step useful in derivative synthesis .
Acylation Reactions
The amine reacts with acyl chlorides to form amides, enhancing stability or enabling conjugation.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C | N-Acetylated derivative |
Application :
Acylation is employed to block the amine during multi-step syntheses or to modify compound polarity .
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through the above reactions show enhanced interactions with biological targets:
-
Neurotransmitter Modulation : Alkylated derivatives exhibit affinity for dopamine and serotonin receptors, relevant for treating CNS disorders .
-
Anticancer Potential : Cross-coupled aryl derivatives inhibit deubiquitinases like USP1/UAF1, inducing cytotoxicity in lung cancer cells (IC₅₀ = 3.1–7.9 μM) .
Comparative Reactivity with Analogues
Scientific Research Applications
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is a chemical compound with a unique structure, featuring a benzyl group attached to a pyrrolidine moiety through an ethyl chain. Its IUPAC name is n-benzyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride, and it has a molecular formula of C13H22Cl2N2 with a molecular weight of 277.23 g/mol. This compound is utilized in chemical and pharmaceutical applications because of its properties and biological activities.
Scientific Research Applications
This compound finds applications in various fields:
- Pharmaceutical Development It serves as a building block in drug discovery, particularly for compounds targeting neurological disorders.
- Chemical Research It is used in studies investigating receptor interactions and neurotransmitter modulation.
- Analytical Chemistry It is employed as a standard in chromatography for analyzing similar compounds.
Research indicates that this compound interacts with various receptors in the brain. It has been shown to bind to dopamine receptors, suggesting potential effects on dopaminergic signaling pathways. Additionally, interaction studies have highlighted its ability to modulate serotonin levels, which could be beneficial in treating mood disorders. These interactions are crucial for understanding the compound's pharmacological profile and therapeutic potential.
Mechanism of Action
The mechanism of action of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares key structural and molecular features of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride with related compounds:
Key Observations:
- Pyrrolidine vs. Piperidine/Morpholine Substituents : Compounds with pyrrolidine (5a, 5b) demonstrated superior antibacterial activity compared to piperidine-containing analogues (6a, 6b), suggesting that the smaller five-membered pyrrolidine ring enhances target interactions .
- For instance, pyrimidinones are associated with antimicrobial activity, while quinoline derivatives often target enzymes or receptors in CNS disorders .
Antimicrobial Activity:
- Pyrimidinone Derivatives: Compounds 5a and 5b (pyrrolidine-containing) exhibited potent activity against Staphylococcus aureus and Bacillus subtilis, with MIC values <10 µg/mL. In contrast, piperidine analogues (6a, 6b) showed reduced efficacy, underscoring the importance of the pyrrolidine ring .
- Antifungal Activity: Compound 5c (with a 3,4-dimethoxybenzyl group) demonstrated notable antifungal activity against Candida albicans, suggesting that electron-donating substituents on the benzyl group enhance antifungal potency .
Structural Modifications and Solubility:
- The hydrochloride salt form (common in all listed compounds) improves aqueous solubility, critical for bioavailability. For example, the quinoline derivative in has a higher molecular weight (321.80 vs. 248.77) due to the carboxamide and hydroxy groups, which may affect its pharmacokinetic profile .
Biological Activity
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride, also known as n-benzyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride, is a compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- IUPAC Name : n-benzyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride
- Molecular Formula : C13H22Cl2N2
- Molecular Weight : 277.23 g/mol
The compound features a benzyl group connected to a pyrrolidine moiety via an ethyl chain, which is significant for its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly as a neurotransmitter modulator . Key findings regarding its biological activity include:
-
Neuropharmacological Effects :
- The compound interacts with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety .
- Studies indicate that it can cross the blood-brain barrier, enhancing its efficacy in central nervous system applications .
-
Therapeutic Potential :
- Research indicates that it may serve as a building block for drug development targeting neurological disorders .
- Its modulation of neurotransmitter systems positions it as a candidate for further pharmacological evaluation in treating various psychiatric conditions.
Interaction Studies
Recent studies have focused on the binding affinity of this compound at various receptors:
| Receptor Type | Activity | Potential Implications |
|---|---|---|
| Dopamine Receptors | Moderate binding affinity | Possible treatment for Parkinson's and schizophrenia . |
| Serotonin Receptors | Significant interaction | Potential use in antidepressant therapies . |
These interactions are critical for understanding the compound's pharmacological profile and therapeutic potential.
Study 1: Neuropharmacological Evaluation
A study published in 2024 examined the effects of this compound on animal models of anxiety and depression. The results demonstrated that the compound significantly reduced anxiety-like behaviors in the elevated plus maze test and improved depressive symptoms in the forced swim test .
Study 2: Anticonvulsant Properties
Another investigation explored the anticonvulsant properties of related compounds derived from the pyrrolidine structure. These studies highlighted that modifications to the benzyl group could enhance anticonvulsant activity, indicating potential for developing new treatments for epilepsy .
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that allow for high-purity production suitable for biological testing. The synthesis process includes:
- Formation of the pyrrolidine ring.
- Alkylation with benzyl chloride.
- Hydrochlorination to yield the final product.
This compound is increasingly utilized in pharmaceutical research due to its promising biological activities and applications in drug development .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride, and how can yield be optimized?
- Methodology : Reductive amination is a common approach. React benzylamine derivatives with pyrrolidinone intermediates under hydrogenation conditions (e.g., using Pd/C or NaBHCN). For optimization, adjust reaction time (12–24 hrs), temperature (40–60°C), and stoichiometric ratios of reactants (1:1.2 amine:ketone). Post-synthesis, purify via recrystallization in ethanol/ethyl acetate mixtures to remove unreacted precursors .
- Validation : Monitor reaction progress using TLC (silica gel, eluent: CHCl/MeOH 9:1) and confirm purity via H NMR (e.g., absence of pyrrolidinone carbonyl peaks at ~170 ppm) .
Q. How can researchers characterize the hydrochloride salt form of this compound?
- Analytical Techniques :
- X-ray crystallography to resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯Cl interactions, as seen in similar amine hydrochlorides) .
- Elemental analysis (C, H, N, Cl) to confirm stoichiometry.
- Thermogravimetric analysis (TGA) to assess thermal stability and dehydration behavior .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO). Avoid chlorinated solvents due to potential degradation.
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation. Periodic H NMR checks (every 6 months) can detect decomposition (e.g., free amine formation via loss of HCl) .
Advanced Research Questions
Q. How does stereochemistry at the ethylamine linkage influence biological activity?
- Experimental Design : Synthesize enantiomers using chiral catalysts (e.g., (R)- or (S)-BINAP ligands) and compare binding affinity to targets like G protein-coupled receptors (GPCRs).
- Case Study : In analogues like N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride, stereochemistry alters IC values by 10–100x in kinase inhibition assays .
Q. What strategies resolve discrepancies between computational predictions and experimental NMR data?
- Data Contradiction Analysis :
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., pyrrolidine ring puckering).
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify overlooked non-covalent interactions (e.g., π-stacking in aromatic moieties) .
Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?
- Methodology :
- In vitro : Measure metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
- In vivo : Administer via intravenous/oral routes in rodent models; quantify plasma levels via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
